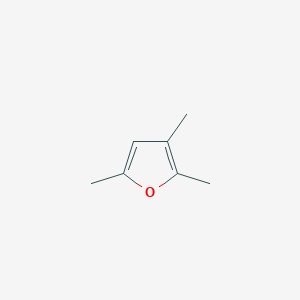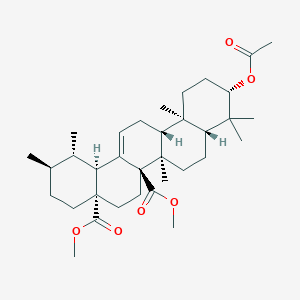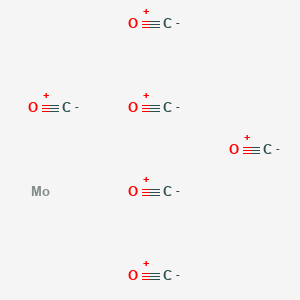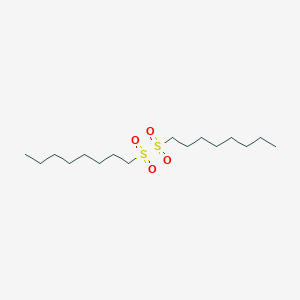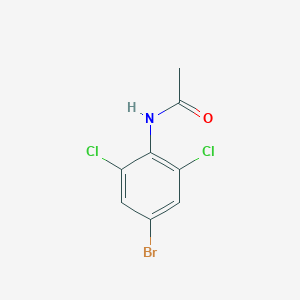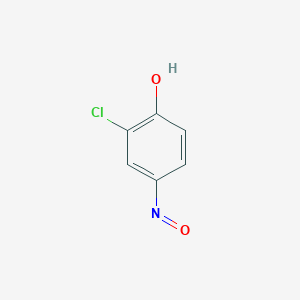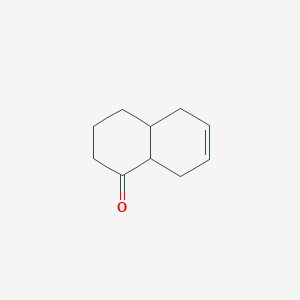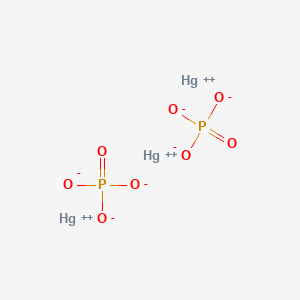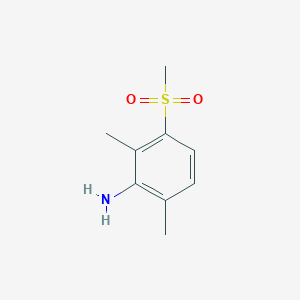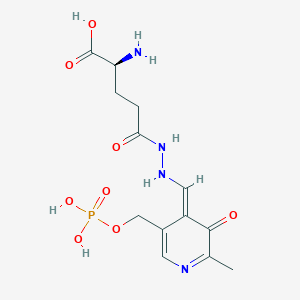
3-(4-Acetamidophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetamidophenoxy)propanoic acid, also known as fenofibric acid, is a synthetic drug used for the treatment of dyslipidemia and hypertriglyceridemia. It is a derivative of fibric acid and is structurally similar to other fibrates such as gemfibrozil and clofibrate. Fenofibric acid is approved by the US Food and Drug Administration (FDA) and is available under the brand name Trilipix.
Mécanisme D'action
The exact mechanism of action of 3-(4-Acetamidophenoxy)propanoic acid acid is not fully understood. However, it is thought to work by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis.
Effets Biochimiques Et Physiologiques
Fenofibric acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce triglyceride levels by up to 50%, increase HDL cholesterol levels by up to 20%, and reduce low-density lipoprotein (LDL) cholesterol levels by up to 15%. Fenofibric acid has also been shown to reduce inflammation and oxidative stress, both of which are thought to play a role in the development of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Fenofibric acid has several advantages for laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective choice for researchers. It is also stable under a wide range of conditions, making it easy to handle and store. However, 3-(4-Acetamidophenoxy)propanoic acid acid has some limitations for laboratory experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. It is also subject to degradation over time, which can affect its potency and stability.
Orientations Futures
There are several potential future directions for research on 3-(4-Acetamidophenoxy)propanoic acid acid. One area of interest is the use of 3-(4-Acetamidophenoxy)propanoic acid acid in combination with other drugs for the treatment of dyslipidemia and cardiovascular disease. Another area of interest is the development of new formulations of 3-(4-Acetamidophenoxy)propanoic acid acid that improve its solubility and bioavailability. Finally, there is interest in studying the long-term effects of 3-(4-Acetamidophenoxy)propanoic acid acid on cardiovascular disease outcomes, as well as its potential for use in other conditions such as diabetes and metabolic syndrome.
Conclusion:
Fenofibric acid is a synthetic drug used for the treatment of dyslipidemia and hypertriglyceridemia. It has been extensively studied for its therapeutic potential and has been shown to have a number of biochemical and physiological effects. Although it has some limitations for laboratory experiments, it has several advantages and is a cost-effective choice for researchers. There are several potential future directions for research on 3-(4-Acetamidophenoxy)propanoic acid acid, including its use in combination with other drugs and the development of new formulations.
Méthodes De Synthèse
Fenofibric acid is synthesized by the condensation of 4-acetamidophenol with chloroacetic acid. The resulting intermediate is then hydrolyzed to give 3-(4-Acetamidophenoxy)propanoic acid acid. The synthesis of 3-(4-Acetamidophenoxy)propanoic acid acid is a multistep process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
Fenofibric acid has been extensively studied for its therapeutic potential in the treatment of dyslipidemia and hypertriglyceridemia. It has been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in patients with these conditions. Fenofibric acid has also been studied for its potential to reduce the risk of cardiovascular disease, although the results of these studies have been mixed.
Propriétés
Numéro CAS |
13794-00-8 |
|---|---|
Nom du produit |
3-(4-Acetamidophenoxy)propanoic acid |
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
3-(4-acetamidophenoxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-9-2-4-10(5-3-9)16-7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
RWTUXZCYWHPJDV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCCC(=O)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



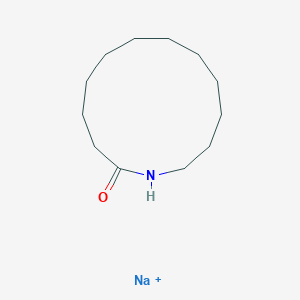
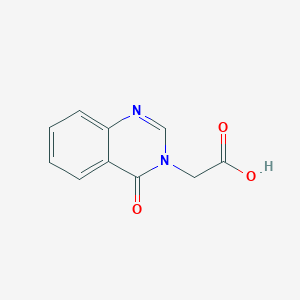
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
